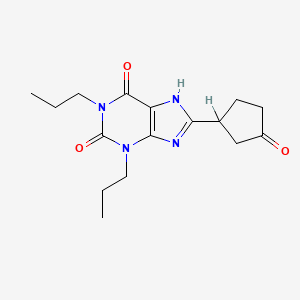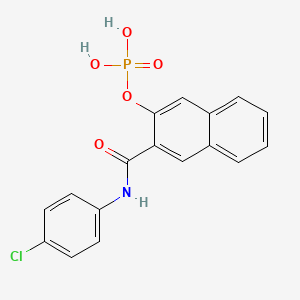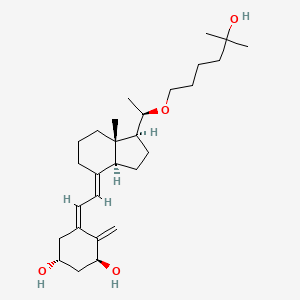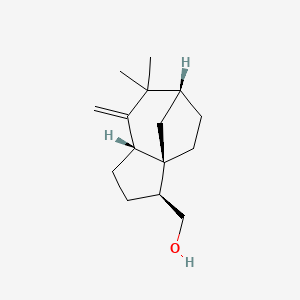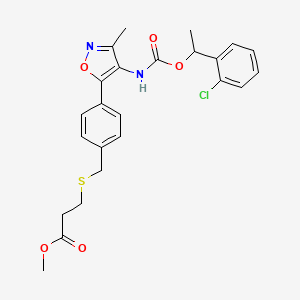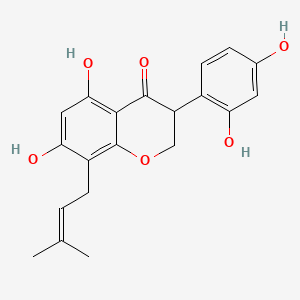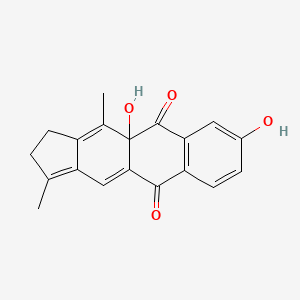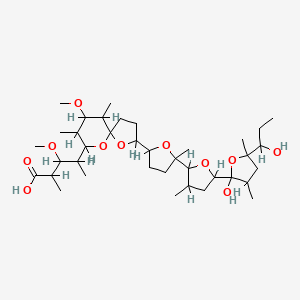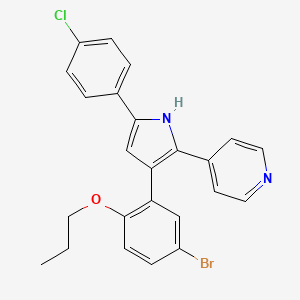
L-168,049
描述
L-168,049 是一种有效的、选择性的、口服活性的人类胰高血糖素受体非竞争性拮抗剂。 它对人、鼠和犬的胰高血糖素受体显示出高亲和力,使其成为科学研究中的重要化合物 .
科学研究应用
L-168,049 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究胰高血糖素受体及其在各种生化途径中的作用。
生物学: 该化合物被用来研究胰高血糖素受体拮抗作用在各种动物模型中的生理效应。
医学: this compound 正在研究其在糖尿病等疾病中的潜在治疗应用,其中胰高血糖素受体拮抗作用可以帮助调节血糖水平。
工业: 该化合物用于开发靶向胰高血糖素受体的新药 .
作用机制
L-168,049 通过与胰高血糖素受体结合并抑制其活性来发挥作用。这种非竞争性拮抗作用增加了腺苷酸环化酶的胰高血糖素刺激的表观 EC50,并降低了观察到的最大胰高血糖素刺激。 该化合物还增加了胰高血糖素从受体解离的速度,证实了其非竞争性性质 .
准备方法
L-168,049 的合成涉及多个步骤,从制备核心吡咯结构开始。合成路线通常包括以下步骤:
吡咯环的形成: 这涉及取代苯肼与α,β-不饱和酮的反应。
溴化和氯化: 然后将吡咯环溴化和氯化以引入必要的取代基。
化学反应分析
L-168,049 经历了几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以用来修饰吡咯环上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所用的特定条件和试剂 .
相似化合物的比较
L-168,049 在作为胰高血糖素受体拮抗剂的高选择性和效力方面是独特的。类似的化合物包括:
胰高血糖素受体拮抗剂 II: 另一种具有类似特性的有效拮抗剂。
司美格鲁肽: 一种用于治疗糖尿病的胰高血糖素样肽 1 受体激动剂。
This compound 因其非竞争性拮抗作用和对胰高血糖素受体的强亲和力而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具 .
属性
IUPAC Name |
4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOWXZOLYQFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415520 | |
| Record name | Glucagon Receptor Antagonist II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191034-25-0 | |
| Record name | L-168049 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon Receptor Antagonist II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-168049 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-168,049 interact with the glucagon receptor and what are the downstream effects?
A1: this compound binds to the human glucagon receptor in a non-competitive manner, distinct from the glucagon binding site. [1] This interaction increases the rate of glucagon dissociation from the receptor, effectively antagonizing glucagon's action. [1] Specifically, this compound inhibits glucagon-stimulated adenylyl cyclase activity, a key downstream signaling pathway activated by glucagon. [1]
Q2: How does the structure of this compound relate to its activity as a glucagon receptor antagonist?
A2: Studies have identified two amino acid residues in the transmembrane domains of the glucagon receptor, phenylalanine 184 and tyrosine 239, that are important for this compound binding. [1] Mutations at these positions significantly reduce the affinity of this compound for the receptor without affecting glucagon binding. [1] This suggests that these residues are part of the this compound binding pocket and that subtle structural changes in the receptor can impact antagonist binding.
Q3: Has this compound shown efficacy in any in vitro or in vivo models?
A3: Research indicates that this compound effectively blocks the effects of glucagon in various experimental settings. In cellular models, this compound has been shown to prevent the glucagon-mediated increase in energy expenditure markers in mature 3T3L1 adipocytes. [3] Furthermore, studies utilizing this compound have revealed a role for glucagon signaling in taste perception, particularly in modulating sweet taste responsiveness. [5]
Q4: Can this compound be used to treat Mahvash disease, a rare genetic disorder caused by glucagon receptor mutations?
A4: While promising, further research is needed to determine this compound’s therapeutic potential for Mahvash disease. Studies have shown that this compound can partially rescue the trafficking and function of a pathogenic mutant glucagon receptor (P86S) in cell culture. [4] This suggests that pharmacological chaperones like this compound could potentially be explored as a treatment strategy for this disease. [4]
Q5: What is the significance of the discovery of a non-peptidyl glucagon receptor antagonist like this compound?
A5: The development of this compound represents a significant advance in glucagon receptor pharmacology. As a small molecule, non-peptidyl antagonist, this compound offers potential advantages over larger peptide-based antagonists, including improved oral bioavailability and stability. [1] This opens up new possibilities for targeting the glucagon receptor for therapeutic purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1673622.png)
